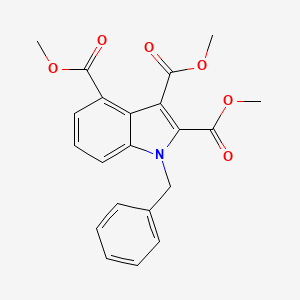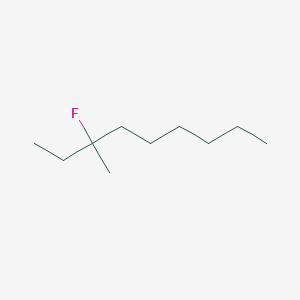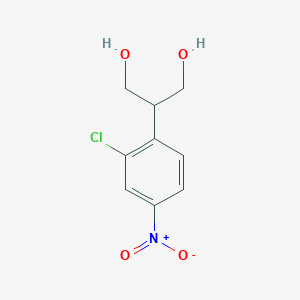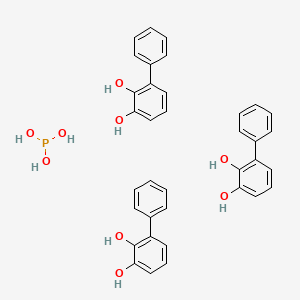![molecular formula C16H24O4S B14346558 7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid CAS No. 91461-78-8](/img/structure/B14346558.png)
7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethylbicyclo[221]heptan-2-ol;4-methylbenzenesulfonic acid is a compound that combines the bicyclic structure of 7,7-Dimethylbicyclo[221]heptan-2-ol with the sulfonic acid group of 4-methylbenzenesulfonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethylbicyclo[2.2.1]heptan-2-ol typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . The resulting compound can then be further reacted with 4-methylbenzenesulfonic acid under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale catalytic hydrogenation processes, followed by purification and isomerization steps. The final reaction with 4-methylbenzenesulfonic acid would be optimized for yield and purity, using industrial reactors and separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can affect enzyme activity, receptor binding, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: This compound shares the bicyclic structure but lacks the dimethyl and sulfonic acid groups.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: Similar in structure but with different substituents.
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate: A formate ester derivative of a similar bicyclic alcohol.
Uniqueness
7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid is unique due to the combination of its bicyclic structure with the sulfonic acid group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
91461-78-8 |
|---|---|
Fórmula molecular |
C16H24O4S |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
7,7-dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H16O.C7H8O3S/c1-9(2)6-3-4-7(9)8(10)5-6;1-6-2-4-7(5-3-6)11(8,9)10/h6-8,10H,3-5H2,1-2H3;2-5H,1H3,(H,8,9,10) |
Clave InChI |
NWZKNXNNACRFII-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C2CCC1C(C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate](/img/structure/B14346481.png)

![Zinc, chloro[4-(dimethylamino)phenyl]-](/img/structure/B14346485.png)



![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)






